molecular formula C18H22N2 B155235 Sifaprazine CAS No. 131635-06-8

Sifaprazine

Cat. No. B155235
M. Wt: 266.4 g/mol
InChI Key: SDJWUEKTZZQYLK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Sifaprazine are not explicitly mentioned in the searched resources. These properties typically include characteristics such as solubility, melting point, boiling point, and chemical stability .

Scientific Research Applications

Pharmacological Potential and Therapeutic Applications Sifaprazine, a derivative of sulfasalazine, has shown significant pharmacological potential and therapeutic applications. Sulfasalazine, from which Sifaprazine is derived, has been extensively used in the treatment of chronic inflammatory bowel disease (IBD), particularly in conditions like colitis. The drug's action involves the inhibition of NF-kappaB and x(c)-cystine/glutamate antiport, demonstrating strong antitumoral potential, especially in preclinical models of malignant gliomas (Robe et al., 2009). Additionally, the anti-inflammatory properties of sulfasalazine, the parent compound of Sifaprazine, have been recognized in the treatment of rheumatologic disorders and have been a subject of research for potential applications in other conditions (Mut et al., 2008).

Role in Systemic Lupus Erythematosus Treatment Sifalimumab, a compound closely related to Sifaprazine, has been evaluated for its efficacy and safety in a phase IIb, randomized, double-blind, placebo-controlled study involving adults with moderate to severe active systemic lupus erythematosus (SLE). The study revealed that Sifalimumab, with its anti-interferon-α monoclonal antibody properties, significantly improved global and organ-specific measures of disease activity, offering a promising treatment option for SLE (Khamashta et al., 2016).

Adverse Reactions and Safety Profile While exploring the potential applications of Sifaprazine and its derivatives, it's crucial to consider the safety profile and the possibility of adverse reactions. For instance, sulfasalazine, the parent compound, has been associated with severe acute kidney injury due to sulfasalazine-induced crystalluria, highlighting the importance of monitoring renal function during treatment (Durando et al., 2017). Additionally, it has been observed that different genetic polymorphisms, such as those of N-Acetyltransferase 2 (NAT2), can significantly affect the pharmacokinetics of sulfasalazine and its metabolites, influencing the therapeutic outcomes and necessitating genotyping prior to administration (Ma et al., 2009).

properties

IUPAC Name

1-(2-benzylphenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWUEKTZZQYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157152
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sifaprazine

CAS RN

131635-06-8
Record name Sifaprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131635068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIFAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372MWC170E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Braso, CF Cartheuser, R Brun… - Behavioural …, 1992 - journals.lww.com
… COMPARATIVE STUDY ON THE MINIMUM LETHAL DOSE AND CARDIOTOXIC EFFECTS OF SIFAPRAZINE, DELFAPRAZINE, IMIPRAMINE AND AMITRIPTYLINE IN …
Number of citations: 2 journals.lww.com
JM PLANAS, CF CARTHEUSER, M GIL… - Behavioural …, 1992 - journals.lww.com
… PHARMACOLOGICAL PROFILE OF THE POTENTIAL NEW ANTIDEPRESSANT, SIFAPRAZINE : Behavioural Pharmacology … PHARMACOLOGICAL PROFILE OF THE …
Number of citations: 0 journals.lww.com
HC Rudbeck, I Johannsen, O Nielsen, T Ruhland… - …, 2005 - thieme-connect.com
A new methodology for the synthesis of N-arylpiperazines was developed using a poly (ethylene glycol)-derived solid support. The reactions proceeded in up to 60% overall yield over …
Number of citations: 2 www.thieme-connect.com
HC Rudbeck - 2006 - orbit.dtu.dk
The aim of this dissertation was to investigate the possibility of synthesising small nitrogen heterocycles using solid-phase techniques, exploiting the properties of the novel, hydrophilic …
Number of citations: 2 orbit.dtu.dk

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